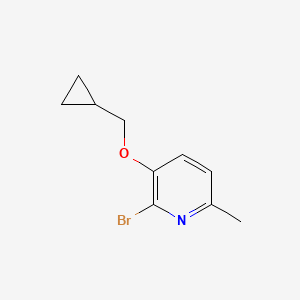

2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine

Description

2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine is a brominated pyridine derivative with a cyclopropylmethoxy substituent at position 3 and a methyl group at position 4. Its molecular formula is C₁₀H₁₂BrNO (calculated based on substituent analysis). This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties imparted by the cyclopropylmethoxy group. The bromine atom at position 2 enhances its utility as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex heterocycles .

Properties

IUPAC Name |

2-bromo-3-(cyclopropylmethoxy)-6-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-2-5-9(10(11)12-7)13-6-8-3-4-8/h2,5,8H,3-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECWGXAAIWZWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OCC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine is a halogenated pyridine derivative that has garnered interest in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H14BrN

Molecular Weight: 256.15 g/mol

CAS Number: [not available in search results]

The compound features a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to the pyridine ring, which contributes to its unique biological properties.

The biological activity of 2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom can enhance its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Biological Activities

Research indicates that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of halogenated pyridines possess significant antimicrobial properties. The incorporation of the cyclopropylmethoxy group may enhance this activity by altering the compound's interaction with microbial membranes.

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses, such as the NF-kB signaling pathway.

- Anticancer Potential: The structural features of 2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine may allow it to act as an anticancer agent. Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of halogenated pyridines, 2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine was tested against breast cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment. The study highlighted the importance of structural modifications in enhancing bioactivity.

Research on Mechanisms

A detailed investigation into the mechanism revealed that 2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine may inhibit key enzymes involved in cancer progression. For example, it was found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing further proliferation of cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key analogs and their distinguishing features:

Key Observations:

- Electronic Effects : The electron-donating cyclopropylmethoxy group may stabilize the pyridine ring via resonance, contrasting with the electron-withdrawing bromine atom. This dichotomy influences reactivity in cross-coupling reactions .

- Lipophilicity : The cyclopropylmethoxy group increases logP (lipophilicity) compared to methoxy or hydroxy analogs, enhancing membrane permeability in drug design contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.